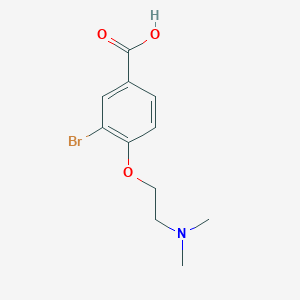
3-Bromo-4-(2-(dimethylamino)ethoxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-(2-(dimethylamino)ethoxy)benzoic acid is an organic compound with the molecular formula C11H14BrNO3 It is a derivative of benzoic acid, featuring a bromine atom at the 3-position and a 2-(dimethylamino)ethoxy group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(2-(dimethylamino)ethoxy)benzoic acid typically involves multiple steps:
Etherification: The 4-position of the benzoic acid ring is then functionalized with a 2-(dimethylamino)ethoxy group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-(2-(dimethylamino)ethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dehalogenated products or other reduced derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Bromo-4-(2-(dimethylamino)ethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-(2-(dimethylamino)ethoxy)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and the dimethylamino group can play crucial roles in binding to molecular targets, influencing the compound’s overall effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-4-(dimethylamino)benzoic acid: Similar structure but lacks the ethoxy group.
4-Bromo-2-fluorobenzoic acid: Contains a fluorine atom instead of the dimethylamino group.
2-({[4-bromo-3-(diethylsulfamoyl)phenyl]carbonyl}amino)benzoic acid: Contains a sulfamoyl group instead of the dimethylamino group.
Uniqueness
3-Bromo-4-(2-(dimethylamino)ethoxy)benzoic acid is unique due to the presence of both the bromine atom and the 2-(dimethylamino)ethoxy group, which can confer specific chemical and biological properties not found in similar compounds .
Propriétés
Numéro CAS |
938305-83-0 |
|---|---|
Formule moléculaire |
C11H14BrNO3 |
Poids moléculaire |
288.14 g/mol |
Nom IUPAC |
3-bromo-4-[2-(dimethylamino)ethoxy]benzoic acid |
InChI |
InChI=1S/C11H14BrNO3/c1-13(2)5-6-16-10-4-3-8(11(14)15)7-9(10)12/h3-4,7H,5-6H2,1-2H3,(H,14,15) |
Clé InChI |
FJSGJSWDWABQGF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOC1=C(C=C(C=C1)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




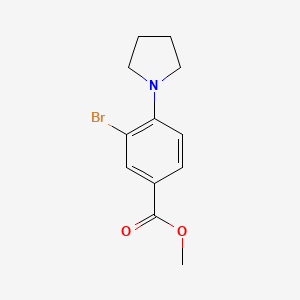
![8-(Piperidin-1-yl)-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11924753.png)
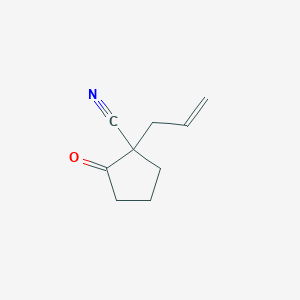

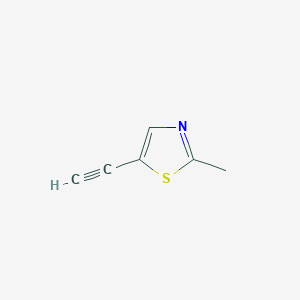
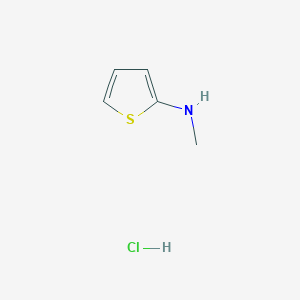
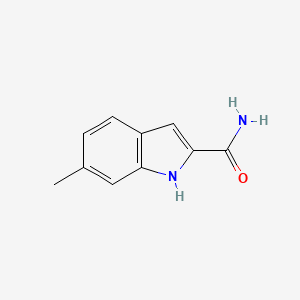
![7-Chloroimidazo[1,2-a]pyrimidin-5(6H)-one](/img/structure/B11924784.png)

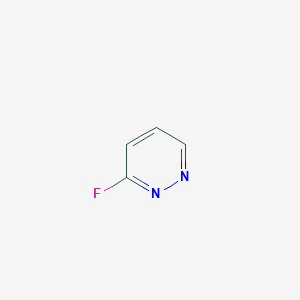
![4H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B11924807.png)

